FTI-277
CAS No.: 170006-73-2
Cat. No.: VC0003464
Molecular Formula: C22H29N3O3S2
Molecular Weight: 447.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 170006-73-2 |
---|---|
Molecular Formula | C22H29N3O3S2 |
Molecular Weight | 447.6 g/mol |
IUPAC Name | methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate |
Standard InChI | InChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1 |
Standard InChI Key | GKFPROVOIQKYTO-UZLBHIALSA-N |
Isomeric SMILES | COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 |
SMILES | COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 |
Canonical SMILES | COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 |
Chemical and Structural Properties of FTI-277
Molecular Composition and Variants
FTI-277 exists in multiple salt forms, including the trifluoroacetate (CID 71311821) and hydrochloride (CID 3005532) derivatives. The base compound has a molecular formula of C<sub>22</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub>S<sub>2</sub> and a molecular weight of 447.6 g/mol . The hydrochloride salt (CAS 180977-34-8) increases the weight to 484.07 g/mol due to the addition of a chlorine atom .
Table 1: Comparative Molecular Properties of FTI-277 Variants
Property | FTI-277 Base | FTI-277 Trifluoroacetate | FTI-277 Hydrochloride |
---|---|---|---|
Molecular Formula | C<sub>22</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub>S<sub>2</sub> | C<sub>24</sub>H<sub>30</sub>F<sub>3</sub>N<sub>3</sub>O<sub>5</sub>S<sub>2</sub> | C<sub>22</sub>H<sub>30</sub>ClN<sub>3</sub>O<sub>3</sub>S<sub>2</sub> |
Molecular Weight (g/mol) | 447.6 | 561.6 | 484.07 |
CAS Number | 170006-73-2 | 1217447-06-7 | 180977-34-8 |
Structural Determinants of Activity
The compound features a peptidomimetic structure designed to mimic the CAAX motif of Ras proteins, which is critical for FTase recognition. The (2R)-2-amino-3-sulfanylpropyl group and methylthiobutanoate moiety enable competitive inhibition by binding to FTase's active site . X-ray crystallography studies suggest that the stereochemistry at the chiral centers (S)-2 and (R)-2 optimizes interactions with hydrophobic pockets in the enzyme .
Mechanism of Action: Targeting Ras Farnesylation
Inhibition of Farnesyltransferase
FTI-277 blocks FTase-mediated transfer of a farnesyl group to Ras proteins, a post-translational modification essential for membrane localization and oncogenic signaling. At 10 nM, it inhibits H-Ras processing by >95%, while requiring 3 μM for complete blockade . Notably, it exhibits 100-fold selectivity for FTase over geranylgeranyltransferase I (GGTase I), sparing proteins like Rap1A that rely on geranylgeranylation .
Impact on Downstream Signaling
By preventing Ras membrane anchoring, FTI-277 disrupts the Ras-Raf-MAPK pathway. In H-Ras-transformed breast cells (H-Ras-MCF10A), treatment reduces phosphorylated ERK1/2 levels by 60–80%, correlating with G<sub>2</sub>/M cell cycle arrest . Paradoxically, cytoplasmic accumulation of non-farnesylated H-Ras leads to inactive Ras-Raf complexes, further dampening proliferative signals .
Preclinical Efficacy in Cancer Models
Hematologic Malignancies
In multiple myeloma, FTI-277 shows differential cytotoxicity based on Ras mutation status:
-
N-Ras-mutated H929 cells: IC<sub>50</sub> = 1.2 μM (72-hour treatment) .
-
K-Ras-mutated 8226 cells: Requires co-administration with GGTI-2166 (GGTase inhibitor) to achieve 70% apoptosis .
For myeloid leukemia, combining 5 μM FTI-277 with 2 μM arsenic trioxide synergistically increases apoptosis from 15% (monotherapy) to 45% (combination) in HL-60 cells .
Solid Tumors
In breast cancer models:
-
H-Ras-driven Hs578T cells: 10 μM FTI-277 reduces invasion by 85% in Matrigel assays .
-
EGF-stimulated MDA-MB-231 cells: Pretreatment with 3 μM FTI-277 decreases H-Ras-GTP membrane localization by 90%, abrogating EGF-induced migration .
Emerging Applications and Combination Strategies
Antiviral Activity
In hepatitis delta virus (HDV)-infected mice, daily intraperitoneal injections of 50 mg/kg FTI-277 reduce viral titers by 3 logs within 14 days, likely by disrupting HDV large antigen prenylation .
Synergy with Chemotherapeutic Agents
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume